molecular formula C12H13BrN2O2S B1402875 N-(5-Acetyl-3-cyano-4-methyl-2-thienyl)-2-bromobutanamide CAS No. 1365962-28-2

N-(5-Acetyl-3-cyano-4-methyl-2-thienyl)-2-bromobutanamide

Cat. No.: B1402875
CAS No.: 1365962-28-2
M. Wt: 329.21 g/mol
InChI Key: KSHORDRHYLNBRZ-UHFFFAOYSA-N
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Description

N-(5-Acetyl-3-cyano-4-methyl-2-thienyl)-2-bromobutanamide is an organic compound that belongs to the class of thienyl derivatives This compound is characterized by the presence of a thienyl ring substituted with acetyl, cyano, and methyl groups, along with a bromobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetyl-3-cyano-4-methyl-2-thienyl)-2-bromobutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors such as 2-bromo-3-methylthiophene.

    Introduction of Substituents: The acetyl, cyano, and methyl groups are introduced onto the thienyl ring through electrophilic substitution reactions.

    Bromobutanamide Formation: The final step involves the reaction of the substituted thienyl ring with 2-bromobutanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetyl-3-cyano-4-methyl-2-thienyl)-2-bromobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-(5-Acetyl-3-cyano-4-methyl-2-thienyl)-2-bromobutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Acetyl-3-cyano-4-methyl-2-thienyl)-2-bromobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Acetyl-3-cyano-4-methyl-2-thienyl)-2-chlorobutanamide
  • N-(5-Acetyl-3-cyano-4-methyl-2-thienyl)-2-iodobutanamide
  • N-(5-Acetyl-3-cyano-4-methyl-2-thienyl)-2-fluorobutanamide

Uniqueness

N-(5-Acetyl-3-cyano-4-methyl-2-thienyl)-2-bromobutanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(5-acetyl-3-cyano-4-methylthiophen-2-yl)-2-bromobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-4-9(13)11(17)15-12-8(5-14)6(2)10(18-12)7(3)16/h9H,4H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHORDRHYLNBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=C(S1)C(=O)C)C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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